2-Butoxy-2-oxoethyl hydroxyacetate

High-boiling solvent Thermal stability Glycolate ester

2-Butoxy-2-oxoethyl hydroxyacetate (also known as butyl 2-(2-hydroxyacetyloxy)acetate; CAS 85237-82-7) is a diester of glycolic acid, belonging to the class of hydroxyacetate esters. Its molecular formula is C8H14O5, with a molecular weight of approximately 190.19 g/mol, and it carries the EINECS registration number 286-444-8.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 85237-82-7
Cat. No. B12654123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-2-oxoethyl hydroxyacetate
CAS85237-82-7
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCCCOC(=O)COC(=O)CO
InChIInChI=1S/C8H14O5/c1-2-3-4-12-8(11)6-13-7(10)5-9/h9H,2-6H2,1H3
InChIKeyUULVLXVIYGPTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxy-2-oxoethyl Hydroxyacetate (CAS 85237-82-7): Baseline Physicochemical and Regulatory Profile for Procurement Specification


2-Butoxy-2-oxoethyl hydroxyacetate (also known as butyl 2-(2-hydroxyacetyloxy)acetate; CAS 85237-82-7) is a diester of glycolic acid, belonging to the class of hydroxyacetate esters [1]. Its molecular formula is C8H14O5, with a molecular weight of approximately 190.19 g/mol, and it carries the EINECS registration number 286-444-8 [2]. The compound is a colorless to pale yellow liquid with a boiling point of 265.2°C at 760 mmHg, a density of 1.148 g/cm³, a refractive index of 1.447, and a flash point of 98.8°C [3]. It is primarily utilized as a specialty solvent and synthetic intermediate in industrial and research settings, with its chemical identity confirmed by the CAS Common Chemistry registry [1].

2-Butoxy-2-oxoethyl Hydroxyacetate: Why Simple Glycolate Esters and Common Solvents Are Inadequate Replacements


Substituting 2-butoxy-2-oxoethyl hydroxyacetate with a simpler glycolate ester, such as butyl glycolate (CAS 7397-62-8), or a common glycol ether solvent would fundamentally alter the performance characteristics of a formulation or synthesis. This is because the compound is a diester, possessing two ester linkages and a free terminal hydroxyl group, which confers a higher molecular weight, increased polarity, and a greater capacity for hydrogen bonding compared to monoesters like butyl glycolate [1]. These structural features directly translate into a substantially higher boiling point and density, as well as altered solubility and reactivity profiles. Therefore, a generic substitution based solely on the 'glycolate' functional class is not valid; the quantitative differences in key physical properties mandate a precise, evidence-based selection for applications requiring high-temperature stability or specific solvency .

Quantitative Differentiation of 2-Butoxy-2-oxoethyl Hydroxyacetate: Head-to-Head Data Against Benchmark Analogs


Enhanced High-Temperature Stability: Boiling Point Comparison with Butyl Glycolate

2-Butoxy-2-oxoethyl hydroxyacetate exhibits a significantly elevated boiling point compared to the simpler monoester, butyl glycolate. This difference is a direct consequence of its higher molecular weight and additional ester linkage [1].

High-boiling solvent Thermal stability Glycolate ester

Improved Safety Profile: Flash Point Comparison with Common Glycolate Esters

The flash point of 2-butoxy-2-oxoethyl hydroxyacetate is considerably higher than that of butyl glycolate, indicating a lower flammability hazard and improved safety in handling and processing .

Solvent safety Flammability Process safety

Higher Density for Enhanced Solvency and Formulation Control

The target compound has a notably higher density than butyl glycolate, which can influence its behavior as a solvent and its role in multi-component formulations [1].

Density Solvency Formulation science

Increased Hydrogen Bonding Capacity: Computed Hydrogen Bond Acceptor Count

Computational analysis reveals that 2-butoxy-2-oxoethyl hydroxyacetate possesses a greater number of hydrogen bond acceptors (5) than a typical monoester like butyl glycolate (which has 3), indicating a higher inherent polarity and potential for stronger intermolecular interactions [1].

Hydrogen bonding Polarity Computed molecular properties

Validated Analytical Method for Quality Control and Purity Assessment

A specific reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated for the separation and analysis of 2-butoxy-2-oxoethyl hydroxyacetate [1]. This method provides a basis for purity assessment and quality control, which is critical for procurement and research use. While no direct comparative data with other esters is provided, the existence of a validated method supports its consistent and reliable use [2].

Analytical chemistry HPLC Quality control

Data-Driven Application Scenarios for 2-Butoxy-2-oxoethyl Hydroxyacetate Procurement


High-Solids and Stoving Finishes Requiring Low Volatility

Based on its boiling point of 265.2°C, which is ~75°C higher than that of butyl glycolate [1], this compound is ideally suited as a high-boiling solvent or coalescing agent in high-solids coatings, stoving finishes, and industrial paints. Its lower volatility prevents premature evaporation during application and curing, ensuring uniform film formation and high gloss, as evidenced by the performance of related high-boiling glycolate esters in similar applications [2].

Safer Industrial Solvent for Elevated Temperature Processes

The compound's flash point of 98.8°C, which is nearly 25°C higher than that of butyl glycolate , makes it a safer alternative for industrial processes that involve heating or where flammable solvents present a risk. This property is critical for use in heated mixing, reactor cleaning, or as a carrier solvent in high-temperature chemical syntheses.

Specialty Intermediate for Polar Monomers and Oligomers

With 5 hydrogen bond acceptors and a free hydroxyl group [3], 2-butoxy-2-oxoethyl hydroxyacetate is more polar and reactive than simple glycolate esters. This makes it a valuable intermediate for synthesizing specialty polymers, plasticizers, or surfactants where enhanced compatibility with polar matrices or the ability to undergo further esterification or transesterification reactions is required .

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